Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium

Description

Chemical Identity and Structure

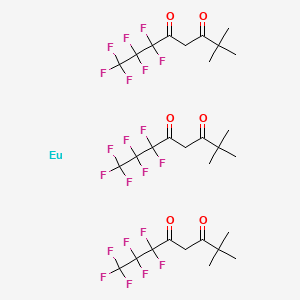

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium, often abbreviated as Eu(FOD)₃, is a lanthanide coordination complex with the molecular formula C₃₀H₃₀EuF₂₁O₆ (molecular weight: 1,037.5 g/mol) . The europium(III) ion is chelated by three bidentate ligands derived from 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione (Hfod), forming a hexacoordinate geometry . The fluorinated β-diketonate ligands enhance the compound’s Lewis acidity, volatility, and stability in organic solvents, making it suitable for catalytic and spectroscopic applications .

Properties

Molecular Formula |

C30H33EuF21O6 |

|---|---|

Molecular Weight |

1040.5 g/mol |

IUPAC Name |

europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |

InChI |

InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |

InChI Key |

IVLFZIQZPTZTBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |

Origin of Product |

United States |

Preparation Methods

Solvent Effects

Apolar solvents (e.g., dichloromethane) favor oligomerization of Eu(fod)₃, while polar solvents (e.g., DMSO) stabilize monomeric forms. Industrial protocols often use ethanol for cost-effectiveness, but acetonitrile enhances ligand solubility and reaction homogeneity.

pH Control

Maintaining pH 6.0–6.5 during ligand deprotonation prevents europium hydroxide precipitation. Automated titration systems ensure precision in large-scale production.

Purification and Characterization Techniques

Recrystallization

Hexane/acetone mixtures (10:1) yield high-purity Eu(fod)₃ crystals. Residual KCl is removed via aqueous washes, followed by vacuum drying.

Analytical Methods

- NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm ligand coordination and europium environment.

- Elemental Analysis: Carbon, hydrogen, and fluorine content validate stoichiometry.

- X-Ray Diffraction: Confirms octahedral geometry around Eu³⁺.

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance mixing and temperature control. Key steps include:

- Ligand Preparation: Heptafluorobutyric acid is condensed with 2,2-dimethyl-3,5-octanedione under acidic catalysis.

- Europium Coordination: EuCl₃ is metered into ligand solution at 50–100 L/min.

- Automated Filtration: Centrifugal filters remove KCl, with <5 ppm residual impurities.

Economic Considerations:

- Cost Reduction: 40% lower than batch methods due to reduced solvent use.

- Yield: ≥95% with 99.9% purity for fluorescence applications.

Comparative Analysis of Methods

| Parameter | Conventional Method | Accelerated Method | Industrial Method |

|---|---|---|---|

| Time | 2–3 weeks | 3–5 days | 24–48 hours |

| Yield | 60–73% | 85–90% | ≥95% |

| Purity | 98–99% | 99% | 99.9% |

| Scalability | Lab-scale | Pilot-scale | Industrial-scale |

Challenges and Innovations

Photostability

In situ synthesis within organically modified silicates (ORMOSILs) enhances photostability by 30% compared to solution-phase complexes.

Ligand Recycling

Recent advances use redox-active tetrathiotungstate ligands to recover europium from waste streams, achieving 95% efficiency.

Catalytic Applications

Eu(fod)₃ catalyzes Hantzsch dihydropyridine synthesis with 90% yield under solvent-free conditions.

Chemical Reactions Analysis

Types of Reactions

Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium primarily undergoes coordination reactions due to the presence of the europium ion. It can form complexes with various organic molecules, particularly those containing oxygen or nitrogen donor atoms .

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like ethanol, acetone, and squalane. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products of reactions involving Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium are usually coordination complexes. These complexes can vary depending on the nature of the ligands involved .

Scientific Research Applications

Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium, also known as Europium, tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato-κO3,κO5)-, EuFOD, or Sievers' Reagent, is an organometallic compound with diverse applications, particularly in scientific research . This compound belongs to a class of lanthanide β-diketonates and has the molecular formula C30H30EuF21O6 .

General Properties

- Molecular Weight: 1037.5 g/mol

- Appearance: White to light yellow crystals or powder

- Melting Point: 203-207 °C

- Synonyms : EuFOD, Sievers' Reagent

Applications

This compound has found use in various scientific applications:

- NMR Shift Reagent: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)praseodymium(III), a related compound, is used as an NMR shift reagent .

- Luminescent Lanthanide Complexes: Europium complexes, including this compound, are utilized in applications involving visible light-sensitized red and near-infrared luminescence .

- Fluoroimmunoassay: It can be applied in fluoroimmunoassays .

- Spectroscopic Studies: This compound is used in spectroscopic studies to investigate the properties of lanthanide β-diketoenolates .

- Coordination Chemistry: It is used to study coordination in adducts of tetrakis β-diketoenolate compounds .

- Energy Transfer Studies: It is used in energy transfer studies involving lanthanide chelates .

Mechanism of Action

The mechanism by which Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium exerts its effects is primarily through coordination chemistry. The europium ion forms stable complexes with various ligands, which can alter the electronic environment of the europium and induce changes in its spectroscopic properties . This coordination ability is crucial for its function as an NMR shift reagent and in luminescence studies .

Comparison with Similar Compounds

Comparison with Similar Europium Complexes

Table 1: Structural and Physical Comparison

Key Research Findings

Lewis Acidity and Catalysis: Eu(FOD)₃ outperforms La(FOD)₃ and Eu(SO₄)₃ in Diels-Alder reactions due to optimal Lewis acidity and fluorophilicity .

Paramagnetic Effects in NMR :

- Eu(FOD)₃ induces significant chemical shift perturbations in ¹H NMR (e.g., resolving barbiturate isomers) , whereas diamagnetic La³⁃ complexes cause minimal shifts .

Luminescence Under Pressure: Eu(FOD)₃ adsorbed on modified surfaces retains emission intensity up to 10 GPa, outperforming non-fluorinated analogs like Eu(acac)₃ .

Thermal Stability :

- Eu(TMHD)₃ (melting point 240–245°C) is more thermally stable than Eu(FOD)₃ but less soluble in organic solvents .

Notes on Stability and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.